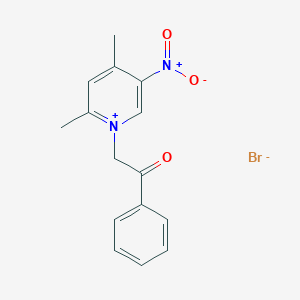
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a heterocyclic compound with a pyridinium core This compound is notable for its unique structural features, which include a nitro group, a phenylethyl substituent, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the pyridine nitrogen with bromine to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the pyridinium ion.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinium ion can also interact with nucleic acids and proteins, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1-(2-oxo-2-(2,4,6-trimethylphenyl)ethyl)pyridinium bromide: Similar structure but with different substituents on the phenylethyl group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar nitro and pyridine core but different substituents.
Uniqueness
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a pyridinium ion makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
113614-00-9 |
|---|---|
Fórmula molecular |
C15H15BrN2O3 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
2-(2,4-dimethyl-5-nitropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-8-12(2)16(9-14(11)17(19)20)10-15(18)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NVQIOXUTLKDZED-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C=C1[N+](=O)[O-])CC(=O)C2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
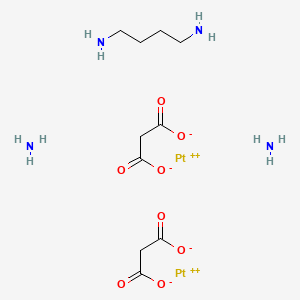
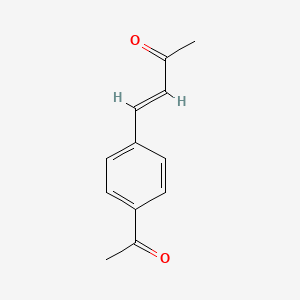
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
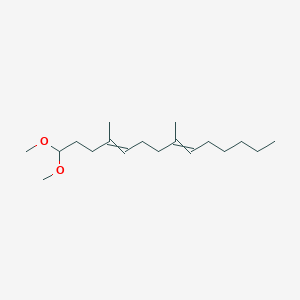
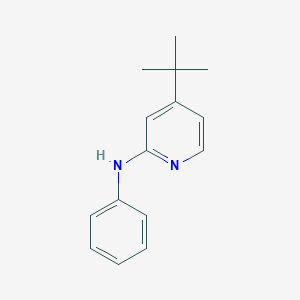
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

